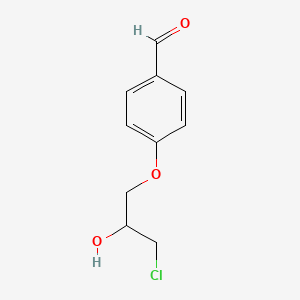![molecular formula C6H2Br2N2O B13978373 4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
4,7-Dibromofuro[2,3-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dibromofuro[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridazine ring, with bromine atoms at the 4 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromofuro[2,3-d]pyridazine typically involves the bromination of furo[2,3-d]pyridazine. One common method is the reaction of furo[2,3-d]pyridazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dibromofuro[2,3-d]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles such as oxygen, nitrogen, or sulfur-containing groups. For example, reactions with alcohols or amines can lead to the formation of alkoxy or amino derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different oxidation states or reduced forms of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alcohols can yield alkoxy derivatives, while reactions with amines can produce amino derivatives.
Applications De Recherche Scientifique
4,7-Dibromofuro[2,3-d]pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s electron-deficient nature makes it a suitable candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Its unique structure and reactivity make it a potential scaffold for the development of new pharmaceuticals, particularly in the areas of anticancer and antimicrobial agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of 4,7-Dibromofuro[2,3-d]pyridazine depends on its specific application. In organic electronics, its electron-deficient nature allows it to act as an electron acceptor, facilitating charge transport in devices. In medicinal chemistry, the compound’s reactivity and ability to form stable complexes with biological targets can lead to various therapeutic effects, such as inhibition of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
4,7-Dibromofuro[2,3-d]pyridazine can be compared with other similar compounds, such as:
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound features a thiadiazole ring instead of a furan ring, which can lead to different electronic properties and reactivity.
4,7-Dibromo[1,2,5]oxadiazolo[3,4-d]pyridazine:
The uniqueness of this compound lies in its specific ring structure and the presence of bromine atoms, which confer distinct reactivity and properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H2Br2N2O |
|---|---|
Poids moléculaire |
277.90 g/mol |
Nom IUPAC |
4,7-dibromofuro[2,3-d]pyridazine |
InChI |
InChI=1S/C6H2Br2N2O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H |
Clé InChI |
AICJESHHVUHMTD-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C1C(=NN=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


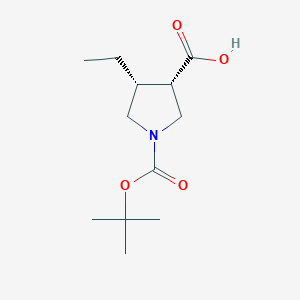

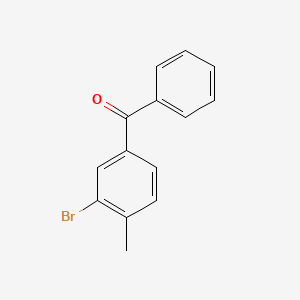

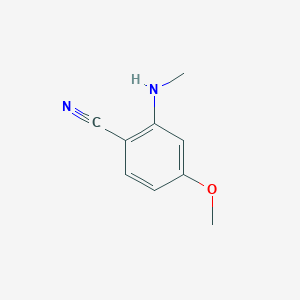
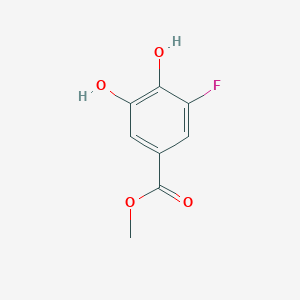



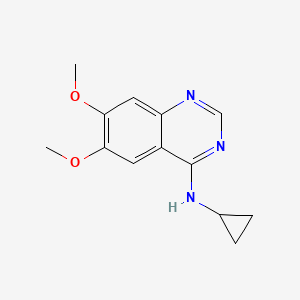
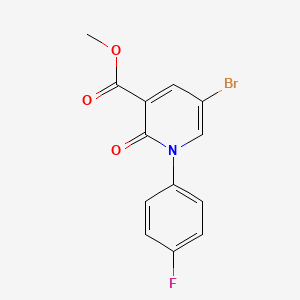
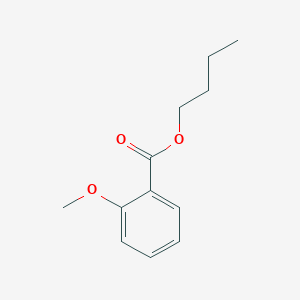
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
